molecular formula C11H9ClN2O2S B3022138 6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine CAS No. 52117-91-6

6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine

Cat. No. B3022138
CAS RN: 52117-91-6
M. Wt: 268.72 g/mol
InChI Key: ZOCZPMIRVLOPBS-UHFFFAOYSA-N
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Description

Stereoselective Behavior Analysis

The functional diltiazem analogue 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine exhibits stereoselective behavior, which is crucial for its role as a blocker of cardiovascular L-type calcium channels. The separation of enantiomers and the assignment of their absolute configuration were achieved through chiral HPLC and VCD in conjunction with DFT calculations. The study of their functional, electrophysiological, and binding properties, along with in silico superimposition over diltiazem, revealed significant differences between the enantiomers, which corresponded with the experimental data. These findings suggest specific molecular regions responsible for cardiac stereoselectivity and vascular stereospecificity .

Synthesis of Tetrahydropyridine Derivatives

A novel synthesis method for sulfonated tetrahydropyridine derivatives was developed through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates. This reaction proceeds efficiently without catalysts or additives, yielding the desired products in moderate to good yields. The process involves the formation of sulfonyl radicals initiated by aryldiazonium tetrafluoroborates, with two molecules of the latter being involved in the reaction .

Thromboxane Receptor Antagonism and Synthase Inhibition

The synthesis and evaluation of enantiomers of 8-[[(4-chlorophenyl)sulfonyl]amino]-4-(3-pyridinylalkyl)octanoic acid and its analogs were performed using a highly diastereoselective alkylation method. These enantiomerically pure compounds were tested for their in vitro activity as thromboxane receptor antagonists and thromboxane synthase inhibitors, showing equipotency with their racemic counterparts. Furthermore, their pharmacologic profile and bioavailability were confirmed to be similar to the racemic compounds upon oral administration in guinea pigs .

Molecular Structure of Sulfonamide Derivative

The crystal structure of the sulfonamide derivative 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide was determined, revealing a dihedral angle of 46.85° between the pyridine rings. The molecular arrangement in the crystal is characterized by N—H⋯N hydrogen bonds forming zigzag chains, which is a significant aspect of its molecular structure .

Synthesis of an Aza Analogue of Enviroxime

The synthesis of 6-[[(hydroxyimino)phenyl]methyl]-1-[(1-methylethyl)sulfonyl]-1H-imidazo[4,5-b]pyridin-2-amine, an aza analogue of enviroxime, was achieved in eight steps starting from 6-hydroxynicotinic acid. Despite the successful synthesis, the compound was found to be inactive against rhinovirus 1B and poliovirus type 1, indicating the importance of biological activity studies in the development of new compounds .

Conformational Polymorphism in Sulfapyridine

The study of conformational polymorphism in sulfapyridine revealed three crystalline forms with different molecular conformations, as indicated by their torsion angles. The crystal structures were determined by X-ray single crystal structure analysis, and the bond lengths and angles were found to be consistent across the molecules in these structures. This research provides valuable insights into the polymorphic behavior of sulfapyridine and its implications for pharmaceutical applications .

Properties of Polyimides Containing Pyridine and Sulfur Units

A series of polyimides containing pyridine and sulfur units were synthesized to investigate their structure-property relationships. These polyimides exhibited excellent optical properties, including high refractive indices and low birefringence. Comparative studies on their solubility, thermal, mechanical, and optical transparency properties were performed, highlighting the influence of structural changes on the properties of these high refractive polymers .

Synthesis of 1-(Arylsulfonyl)pyrrolidines

A convenient method for synthesizing 1-(arylsulfonyl)pyrrolidines was developed through the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols. This reaction proceeds under mild conditions and allows for the formation of pyrrolidine-1-sulfonylarene derivatives containing a phenol fragment in position 2, expanding the repertoire of synthetic methods for such compounds .

properties

IUPAC Name

6-(4-chlorophenyl)sulfonylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-8-1-4-10(5-2-8)17(15,16)11-6-3-9(13)7-14-11/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCZPMIRVLOPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=NC=C(C=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80614664
Record name 6-(4-Chlorobenzene-1-sulfonyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52117-91-6
Record name 6-(4-Chlorobenzene-1-sulfonyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

24.5 g of 2-(4'-chlorophenylsulphonyl)-5-nitro-pyridine is dissolved in 300 ml of ethanol, and the solution, after the addition of 3 g of Raney nickel, hydrogenated at a temperature of between 20°and 35° C until the reaction ceases. Raney nickel is filtered of under nitrogen by suction. The solvent is evaporated off under vacuo to obtain 2-(4'-chlorophenylsulphonyl)-5-amino-pyridine, which is further processed in the crude state.
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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